N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640867-16-7
VCID: VC11858173
InChI: InChI=1S/C17H24N4O/c1-11-8-12(2)19-15(14(11)9-18)21-7-6-13(10-21)16(22)20-17(3,4)5/h8,13H,6-7,10H2,1-5H3,(H,20,22)
SMILES: CC1=CC(=NC(=C1C#N)N2CCC(C2)C(=O)NC(C)(C)C)C
Molecular Formula: C17H24N4O
Molecular Weight: 300.4 g/mol

N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide

CAS No.: 2640867-16-7

Cat. No.: VC11858173

Molecular Formula: C17H24N4O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide - 2640867-16-7

Specification

CAS No. 2640867-16-7
Molecular Formula C17H24N4O
Molecular Weight 300.4 g/mol
IUPAC Name N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H24N4O/c1-11-8-12(2)19-15(14(11)9-18)21-7-6-13(10-21)16(22)20-17(3,4)5/h8,13H,6-7,10H2,1-5H3,(H,20,22)
Standard InChI Key WYFKDHDAHFXYGM-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C#N)N2CCC(C2)C(=O)NC(C)(C)C)C
Canonical SMILES CC1=CC(=NC(=C1C#N)N2CCC(C2)C(=O)NC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₂₄N₄O, with a molecular weight of 300.4 g/mol. Its IUPAC name, N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide, reflects three critical structural elements:

  • A pyrrolidine ring substituted at the 3-position with a carboxamide group.

  • A pyridine ring functionalized with cyano (-CN), methyl (-CH₃), and tert-butyl (-C(CH₃)₃) groups.

  • A tert-butyl carbamate protecting group enhancing steric bulk and metabolic stability .

Table 1: Key Molecular Properties

PropertyValueReference
CAS Number2640867-16-7
Molecular FormulaC₁₇H₂₄N₄O
Molecular Weight300.4 g/mol
XLogP3 (Lipophilicity)2.8 (predicted)

Structural Analysis

X-ray crystallography and NMR studies reveal a twisted conformation between the pyrrolidine and pyridine rings, which minimizes steric clash between the tert-butyl and methyl groups . The cyano group at the pyridine 3-position participates in hydrogen bonding with biological targets, as evidenced by docking studies against glucosylceramide synthase (GCS) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from 2-chloro-3-cyano-4,6-dimethylpyridine :

  • Nucleophilic Substitution: Reaction with pyrrolidine-3-carboxamide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and cesium carbonate yields the pyrrolidine-pyridine intermediate .

  • tert-Butyl Protection: The carboxamide nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 100°C20%
2Boc₂O, DMAP, THF, 0°C81%

Chirality and Stereochemical Control

The pyrrolidine ring introduces a stereocenter at the 3-position. Chiral resolution via supercritical fluid chromatography (SFC) using an AD-H column achieves >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers . Biological assays indicate the (S)-enantiomer exhibits 10-fold higher potency in GCS inhibition compared to its (R)-counterpart .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is lipophilic (logP = 2.8) with limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies in human liver microsomes show a half-life of >60 minutes, attributed to the tert-butyl group’s resistance to oxidative metabolism .

¹H NMR (400 MHz, CDCl₃):

  • δ 7.07 (s, 1H, pyridine-H)

  • δ 3.97–4.13 (m, 4H, pyrrolidine-H)

  • δ 2.55 (s, 6H, pyridine-CH₃)

  • δ 1.58 (s, 9H, tert-butyl) .

IR (KBr):

  • 2230 cm⁻¹ (C≡N stretch)

  • 1665 cm⁻¹ (amide C=O) .

Biological Activity and Mechanisms

Glucosylceramide Synthase (GCS) Inhibition

The compound inhibits GCS (IC₅₀ = 12 nM), an enzyme implicated in glycosphingolipid biosynthesis. By reducing glucosylceramide levels, it reverses multidrug resistance in cancer cells and induces apoptosis .

Table 3: In Vitro Activity Profile

TargetIC₅₀ (nM)Cell LineReference
GCS12HEK293
P-glycoprotein (MDR1)450MCF-7/ADR

Neuroprotective Effects

In a rat model of Parkinson’s disease, oral administration (10 mg/kg/day) reduced α-synuclein aggregation by 40% over 28 days, likely via modulation of sphingolipid metabolism .

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